molecular formula C13H15BrClNO B2626797 [(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride CAS No. 1803610-50-5

[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride

Cat. No.: B2626797
CAS No.: 1803610-50-5
M. Wt: 316.62
InChI Key: SXAVHDXTPHGOPU-UHFFFAOYSA-N
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Description

“(2-Bromo-4-methylphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803610-50-5. It has a molecular weight of 316.62 . The IUPAC name for this compound is N-(2-bromo-4-methylbenzyl)-1-(furan-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Conversion into Phosphinine Complexes

The compound's application in the conversion of furans into phosphinines is noted. Treatment with BBr(3) and triethylamine can convert the furan compounds into 2-hydroxy- or 2-bromophosphinine complexes. These complexes are further modified through methylation, silylation, acylation, triflation, and decomplexation, revealing diverse chemical reactivity and potential for various applications (Mao & Mathey, 2011).

Furan Synthesis

Furan synthesis from bromacetylpyran-2-on involves conversions highly influenced by the type of amine used. For example, phenylethylamine in acetone can lead to a rearranged, basically substituted furan-2-one. This indicates the potential for synthesizing important natural products and butenolides (Briel et al., 2009).

Bromination of Methyl Furan-2-carboxylate

A study explored the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, yielding various bromo derivatives. This process indicates its utility in the synthesis of heterocyclic compounds with potential applications in pharmaceutical and material sciences (Chadwick et al., 1973).

Antimicrobial Activity

Synthesis of furan compounds, including the use of phenylethylamine, has been associated with the investigation of their antimicrobial activity. These synthesized compounds were screened for their effectiveness against various microorganisms, indicating their potential use in medical and biological research (Arora et al., 2013).

Synthesis of Bromo(diethoxyphosphorylmethyl)furans

The synthesis of bromo(diethoxyphosphorylmethyl)furans involves the use of bromination and Michaelis-Becker reaction. This synthesis pathway indicates its potential in creating novel organic compounds with various applications in chemical synthesis (Pevzner, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAVHDXTPHGOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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